Cas no 2138051-08-6 (6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide)

6-Amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide is a bicyclic carboxamide derivative characterized by its unique structural framework, combining a cyclopropylamine moiety with a rigid bicyclo[3.2.0]heptane core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or scaffold for drug discovery. The presence of both amino and carboxamide functional groups enhances its reactivity, enabling further derivatization for targeted applications. Its constrained bicyclic structure may contribute to improved metabolic stability and binding selectivity in bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity, requiring proper storage and handling protocols to maintain stability.
6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide structure
2138051-08-6 structure
Product name:6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide
CAS No:2138051-08-6
MF:C11H18N2O
MW:194.273422718048
CID:6306903
PubChem ID:165847716

6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide
    • EN300-1179618
    • 2138051-08-6
    • 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide
    • Inchi: 1S/C11H18N2O/c12-10-5-6-3-7(4-9(6)10)11(14)13-8-1-2-8/h6-10H,1-5,12H2,(H,13,14)
    • InChI Key: PBIQFBHQXZMKCJ-UHFFFAOYSA-N
    • SMILES: O=C(C1CC2CC(C2C1)N)NC1CC1

Computed Properties

  • Exact Mass: 194.141913202g/mol
  • Monoisotopic Mass: 194.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 0.3

6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1179618-5000mg
6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide
2138051-08-6
5000mg
$2443.0 2023-10-03
Enamine
EN300-1179618-50mg
6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide
2138051-08-6
50mg
$707.0 2023-10-03
Enamine
EN300-1179618-1.0g
6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide
2138051-08-6
1g
$0.0 2023-06-08
Enamine
EN300-1179618-500mg
6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide
2138051-08-6
500mg
$809.0 2023-10-03
Enamine
EN300-1179618-100mg
6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide
2138051-08-6
100mg
$741.0 2023-10-03
Enamine
EN300-1179618-250mg
6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide
2138051-08-6
250mg
$774.0 2023-10-03
Enamine
EN300-1179618-1000mg
6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide
2138051-08-6
1000mg
$842.0 2023-10-03
Enamine
EN300-1179618-2500mg
6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide
2138051-08-6
2500mg
$1650.0 2023-10-03
Enamine
EN300-1179618-10000mg
6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide
2138051-08-6
10000mg
$3622.0 2023-10-03

6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide Related Literature

Additional information on 6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide

Recent Advances in the Study of 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide (CAS: 2138051-08-6)

In recent years, the compound 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide (CAS: 2138051-08-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic carboxamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The unique structural features of this compound, including its bicyclic scaffold and cyclopropylamine moiety, contribute to its distinct pharmacological properties.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide. One key area of investigation has been its role as a potential modulator of enzyme activity, particularly in the context of neurodegenerative diseases and cancer. Preliminary in vitro and in vivo data suggest that this compound exhibits selective inhibition of certain enzymatic targets, which could pave the way for the development of novel therapeutic agents.

The synthesis and optimization of 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of this compound with higher yields and improved purity, which is critical for further pharmacological evaluation. Additionally, structure-activity relationship (SAR) studies have been conducted to identify key structural modifications that enhance its biological activity and reduce potential off-target effects.

In the context of drug discovery, 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide has been explored as a lead compound for the development of small-molecule therapeutics. Its ability to cross the blood-brain barrier (BBB) has made it particularly attractive for targeting central nervous system (CNS) disorders. Recent preclinical studies have demonstrated its efficacy in animal models of neurodegenerative diseases, with notable improvements in cognitive and motor functions.

Despite these promising findings, challenges remain in the clinical translation of 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide. Issues such as pharmacokinetic properties, metabolic stability, and potential toxicity need to be addressed in future studies. Ongoing research aims to optimize the compound's drug-like properties while maintaining its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable clinical candidate.

In conclusion, 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure and biological activity make it a valuable tool for understanding disease mechanisms and identifying new drug targets. As research progresses, this compound is likely to play an increasingly important role in the field of chemical biology and pharmaceutical sciences.

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